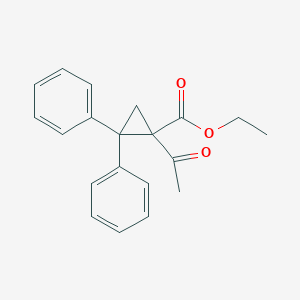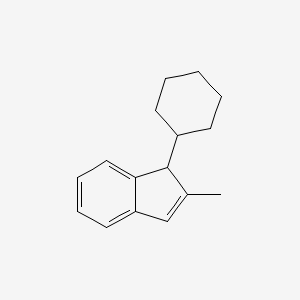![molecular formula C5H3N7O B12586521 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL CAS No. 633299-49-7](/img/structure/B12586521.png)
3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL: is a heterocyclic compound with a unique structure that combines triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-triamino-1,2,4-triazole with cyanogen bromide in a one-pot reaction . The reaction conditions often include the use of solvents like dioxane or diethyl ether and may require heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. For example, derivatives of this compound have been investigated as inhibitors of ubiquitin-specific peptidase 28 (USP28), which is associated with cancer progression .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They have been studied as potential inhibitors of enzymes like mTOR kinase and PI3 kinase, which are involved in cancer and other diseases .
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, including high-energy materials and polymers .
Mechanism of Action
The mechanism of action of 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL involves its interaction with specific molecular targets. For example, as an inhibitor of mTOR kinase and PI3 kinase, the compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and survival pathways . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
3H-1,2,3-Triazolo[4,5-D]pyrimidin-5-amine: This compound shares a similar triazolo-pyrimidine structure and has been studied for its biological activities.
3H-1,2,3-Triazolo[4,5-D]pyrimidine derivatives: These derivatives have been explored for their potential as enzyme inhibitors and antiproliferative agents.
Uniqueness: The uniqueness of 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL lies in its fused triazole and pyrimidine rings, which provide a distinct scaffold for the development of novel compounds with diverse applications. Its ability to inhibit multiple enzymes and its potential in various fields of research and industry highlight its versatility and importance.
Properties
CAS No. |
633299-49-7 |
|---|---|
Molecular Formula |
C5H3N7O |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
1,4,5,6,8,10,12-heptazatricyclo[7.3.0.03,7]dodeca-3,6,8,10-tetraen-2-one |
InChI |
InChI=1S/C5H3N7O/c13-4-2-3(10-11-9-2)8-5-6-1-7-12(4)5/h1H,(H2,6,7,8,9,10,11) |
InChI Key |
REPKUPJSABGXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC3=NNN=C3C(=O)N2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)

![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)

![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)

![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)


